molecular formula C21H41NO4 B12644134 Ammonium 1-carboxylatoethyl oleate CAS No. 94313-71-0

Ammonium 1-carboxylatoethyl oleate

Cat. No.: B12644134
CAS No.: 94313-71-0
M. Wt: 371.6 g/mol
InChI Key: DNYVIYQZSALBTQ-GMFCBQQYSA-N
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Description

Ammonium 1-carboxylatoethyl oleate is a chemical compound with the molecular formula C21H41NO4. It is an ammonium salt derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium 1-carboxylatoethyl oleate can be synthesized through the reaction of oleic acid with ammonium hydroxide. The reaction typically involves the following steps:

    Oleic Acid Activation: Oleic acid is first activated by converting it into its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Ammonium Salt Formation: The activated oleic acid is then reacted with ammonium hydroxide (NH4OH) to form this compound.

The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or distillation may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ammonium 1-carboxylatoethyl oleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Ammonium 1-carboxylatoethyl oleate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ammonium 1-carboxylatoethyl oleate involves its interaction with molecular targets such as cell membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ammonium Oleate (CAS 544-60-5): A related compound with similar emulsifying properties.

    Zinc Ammonium Oleate (CAS 68928-32-5):

Uniqueness

Ammonium 1-carboxylatoethyl oleate is unique due to its specific structure, which imparts distinct physicochemical properties. Its ability to form stable emulsions and interact with biological membranes makes it valuable in both research and industrial applications .

Properties

CAS No.

94313-71-0

Molecular Formula

C21H41NO4

Molecular Weight

371.6 g/mol

IUPAC Name

azane;2-[(Z)-octadec-9-enoyl]oxypropanoic acid

InChI

InChI=1S/C21H38O4.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);1H3/b11-10-;

InChI Key

DNYVIYQZSALBTQ-GMFCBQQYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)O.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)O.N

Origin of Product

United States

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